molecular formula C16H16N4O2S B2399049 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol CAS No. 690683-61-5

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol

Cat. No.: B2399049
CAS No.: 690683-61-5
M. Wt: 328.39
InChI Key: WYAFLFMUMQUIFM-UHFFFAOYSA-N
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Description

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol is a heterocyclic compound that features a unique combination of oxadiazole and pyrimidinol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with a suitable sulfanyl and pyrimidinol precursor. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrimidinol moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol is unique due to its combination of oxadiazole and pyrimidinol moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-6-12-9-13(21)18-16(17-12)23-10-14-19-15(20-22-14)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAFLFMUMQUIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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